![molecular formula C15H19N3O4S B2551037 1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097915-56-3](/img/structure/B2551037.png)
1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a synthetic chemical product . It’s also known as AT9283 . It belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Synthesis Analysis
The synthesis of this compound seems to be complex and involves multiple steps . The starting materials for the synthesis of the target compounds were thioamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a quinazoline moiety substituted by one or more amine groups . The molecular weight of the compound is 431.5301 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions include sulfonylation, formation of 1,2,3-thiadiazole ring by diazo transfer to activated methylene group of thioamides (the Regitz reaction), the formation of amidine (amidation) and ethylimidate (the Pinner reaction) groups .Applications De Recherche Scientifique
Anticancer Properties
Several studies have synthesized derivatives related to the specified chemical structure, assessing their anticancer activities against various cell lines. For instance, compounds bearing a morpholine moiety have shown considerable selectivity and efficacy against certain cancer cell lines such as MCF-7 (breast cancer) and C6 (glioma) through mechanisms including MTT assay, BrdU method, and flow cytometric analysis. These findings underscore the potential of such compounds as anticancer agents, demonstrating the importance of the morpholine group in enhancing biological activity (L. Yurttaş et al., 2013; Zhanxiong Liu et al., 2018).
Antimicrobial and Anti-inflammatory Agents
Research into novel pyrazole, isoxazole, and benzothiazepine derivatives bearing an aryl sulfonate moiety, including those with morpholine groups, has demonstrated significant antimicrobial and anti-inflammatory activities. These compounds were prepared using cyclo-condensation reactions and showed promising results against bacterial and fungal strains, highlighting their potential as therapeutic agents in treating infectious and inflammatory conditions (B. V. Kendre et al., 2015).
Enzyme Inhibitory Activities
Compounds with a benzimidazole-morpholine framework have been evaluated for their enzyme inhibitory activities, targeting enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), cyclooxygenase (COX), and showing potential as multi-action therapeutic agents. Such studies suggest these compounds could be valuable in treating diseases with an inflammatory component or requiring the modulation of neurotransmitter levels (N. O. Can et al., 2017).
Synthesis and Structural Analysis
Efforts in synthesizing and analyzing the molecular structure of compounds with morpholine and related groups have provided insights into their conformational preferences and potential as scaffolds for further chemical modifications. These studies often involve complex synthetic pathways and detailed structural elucidation, contributing to the understanding of how structural variations influence biological activity and physicochemical properties (A. Abdel-Aziz et al., 2016).
Propriétés
IUPAC Name |
2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-15(16-7-9-22-10-8-16)11-17-13-3-1-2-4-14(13)18(12-5-6-12)23(17,20)21/h1-4,12H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZJSAZAPZDJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

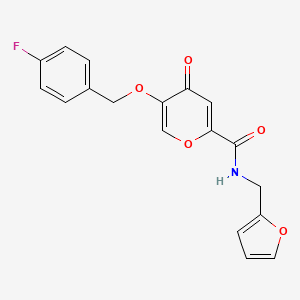
![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)
![7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2550956.png)
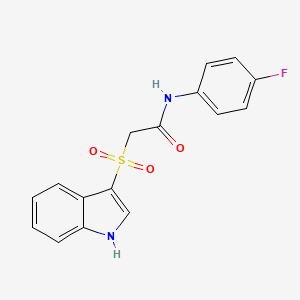
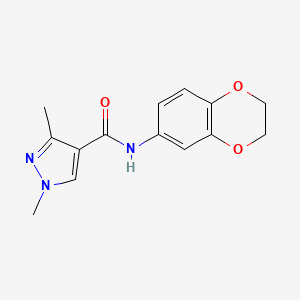

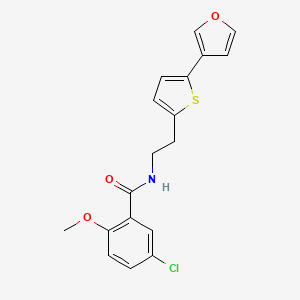
![2-(2-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2550966.png)
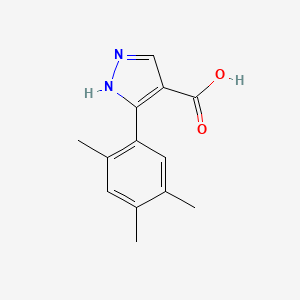
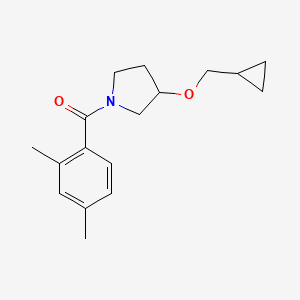
![Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2550971.png)
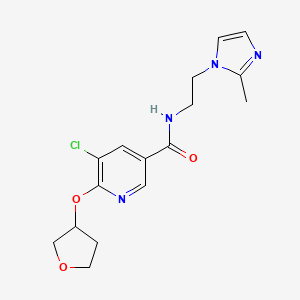
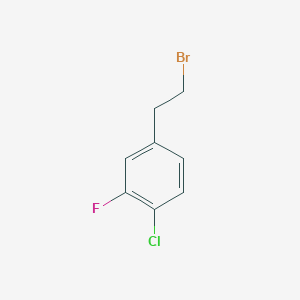
![6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B2550977.png)